molecular formula C15H13NO5 B10810936 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate

Cat. No.: B10810936
M. Wt: 287.27 g/mol
InChI Key: ABOHSGGXBQUVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate is an organic compound that features a phenyl group, a furan ring, and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate typically involves the reaction of 2-oxo-2-phenylethylamine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)phenylalaninate: Similar structure but with a phenylalanine derivative instead of glycine.

    2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)alaninate: Similar structure but with an alanine derivative.

Uniqueness

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a glycine derivative makes it a versatile compound for various applications .

Properties

IUPAC Name

phenacyl 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-12(11-5-2-1-3-6-11)10-21-14(18)9-16-15(19)13-7-4-8-20-13/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHSGGXBQUVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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